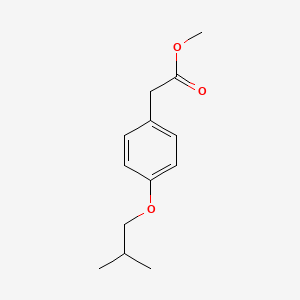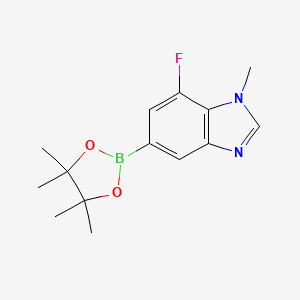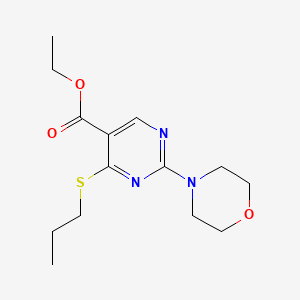
Diphosphoric acid, triethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoric acid, triethyl ester, also known as triethyl diphosphate, is an organophosphorus compound with the chemical formula (C2H5O)3P2O5. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of phosphate esters, which are widely utilized in both organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoric acid, triethyl ester can be synthesized through the esterification of phosphoric acid with ethanol. One common method involves the reaction of phosphorus oxychloride (POCl3) with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_3\text{P} + 3 \text{HCl} ]
Another method involves the use of triphenylphosphine oxide and oxalyl chloride as coupling reagents for the esterification of alcohols with carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the removal of by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoric acid, triethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically catalyzed by acids or bases, leading to the formation of phosphoric acid and ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products
Hydrolysis: Phosphoric acid and ethanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Diphosphoric acid, triethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: Utilized in the study of enzyme mechanisms and as a model compound for biological phosphate esters.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Employed in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diphosphoric acid, triethyl ester involves its ability to act as a phosphorylating agent. It can transfer its phosphate groups to other molecules, a process that is crucial in many biochemical pathways. The molecular targets and pathways involved include:
Enzymatic Reactions: Acts as a substrate or inhibitor in various enzymatic reactions.
Signal Transduction: Participates in phosphorylation events that are key to cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups.
Phosphoric acid, triethyl ester: Another phosphate ester with similar properties.
Triphosphoric acid esters: Compounds with three phosphate groups, used in similar applications.
Uniqueness
Diphosphoric acid, triethyl ester is unique due to its specific ester groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in both research and industrial applications, distinguishing it from other phosphate esters .
Propriétés
Numéro CAS |
20680-55-1 |
|---|---|
Formule moléculaire |
C6H16O7P2 |
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
[ethoxy(hydroxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C6H16O7P2/c1-4-10-14(7,8)13-15(9,11-5-2)12-6-3/h4-6H2,1-3H3,(H,7,8) |
Clé InChI |
NDLNATOTGAPSLR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















